molecular formula C9H11BrN2O B2998544 8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one CAS No. 1864878-16-9

8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one

Cat. No.: B2998544
CAS No.: 1864878-16-9
M. Wt: 243.104
InChI Key: RWWHNWAGXCAWFB-UHFFFAOYSA-N
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Description

8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes a pyrrole ring fused with a diazepine ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromine atom or other substituents.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce azido or thiol-substituted compounds.

Scientific Research Applications

8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The exact mechanism of action for 8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one is not well-defined. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring fused with another nitrogen-containing ring and exhibit similar biological activities.

    Indole Derivatives: Indoles are another class of nitrogen-containing heterocycles with significant biological activity.

Uniqueness

8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one is unique due to its specific ring structure and the presence of a bromine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new chemical entities with potential therapeutic applications .

Properties

IUPAC Name

8-bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-6-2-3-12-5-7(10)4-8(12)9(13)11-6/h4-6H,2-3H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWHNWAGXCAWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2C=C(C=C2C(=O)N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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